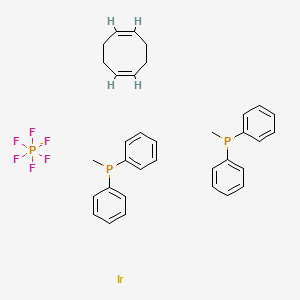

(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

38465-86-0 |

|---|---|

Molekularformel |

C34H38F6IrP3- |

Molekulargewicht |

845.8 g/mol |

IUPAC-Name |

(5Z)-cycloocta-1,5-diene;iridium;bis(methyl(diphenyl)phosphane);hexafluorophosphate |

InChI |

InChI=1S/2C13H13P.C8H12.F6P.Ir/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*2-11H,1H3;1-2,7-8H,3-6H2;;/q;;;-1;/b;;2-1-,8-7?;; |

InChI-Schlüssel |

MUHONFFTSOCMDH-IEKSPNRMSA-N |

Isomerische SMILES |

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1C/C=C\CCC=C1.F[P-](F)(F)(F)(F)F.[Ir] |

Kanonische SMILES |

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) Hexafluorophosphate

This guide provides a comprehensive overview of the synthesis, characterization, and handling of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate, a versatile and widely utilized catalyst in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind the experimental protocol, ensuring a deep understanding of the synthetic process.

Introduction: Significance and Applications

This compound, often abbreviated as [Ir(cod)(PMePh₂)₂]PF₆, is a prominent member of the family of cationic iridium(I) complexes. These complexes are highly valued as catalyst precursors due to their ability to activate a variety of small molecules and facilitate a broad range of chemical transformations. The combination of the labile 1,5-cyclooctadiene (cod) ligand and the electronically and sterically defined methyldiphenylphosphine ligands imparts unique reactivity to the iridium center.

This air-stable, red crystalline solid serves as a precursor to highly active catalysts for hydrogenation and isomerization reactions.[1][2] Upon activation, typically through the removal of the cod ligand by hydrogenation, it forms catalytically active species that are effective in processes such as the isomerization of allylic alcohols and ethers.[2][3] Its utility in stereoselective synthesis makes it a valuable tool in the construction of complex molecular architectures relevant to the pharmaceutical and fine chemical industries.

Mechanistic Rationale of the Synthesis

The synthesis of [Ir(cod)(PMePh₂)₂]PF₆ is a well-established procedure in organometallic chemistry that proceeds through a two-step, one-pot process. The core of the synthesis is a ligand exchange reaction at the iridium(I) center, followed by an anion metathesis to precipitate the desired product.

The overall transformation can be represented as:

[Ir(μ-Cl)(cod)]₂ + 4 PMePh₂ → 2 [Ir(cod)(PMePh₂)₂]Cl [Ir(cod)(PMePh₂)₂]Cl + NH₄PF₆ → [Ir(cod)(PMePh₂)₂]PF₆(s) + NH₄Cl

Step 1: Ligand Exchange

The synthesis commences with the chloro-bridged iridium(I) dimer, [Ir(μ-Cl)(cod)]₂. This precursor is a common entry point into iridium(I) chemistry due to its relative stability and straightforward preparation.[4] The chloro bridges in the dimer are relatively weak and can be readily cleaved by nucleophilic ligands.

In the presence of methyldiphenylphosphine (PMePh₂), a moderately strong Lewis base, the phosphine ligands coordinate to the iridium centers. This process involves the breaking of the Ir-Cl-Ir bridges and the formation of new Ir-P bonds. The reaction typically proceeds to the formation of a cationic intermediate, [Ir(cod)(PMePh₂)₂]⁺, with a chloride counter-anion. The stoichiometry of the reaction, requiring four equivalents of the phosphine ligand for each equivalent of the iridium dimer, is crucial for driving the reaction to completion and ensuring the formation of the bis(phosphine) complex.

The choice of solvent, typically a lower alcohol like ethanol, is critical. Ethanol effectively dissolves the starting iridium dimer and the phosphine ligand, facilitating a homogeneous reaction mixture. Furthermore, the final product exhibits limited solubility in ethanol, which aids in its isolation.[2]

Step 2: Anion Metathesis

Once the cationic iridium complex with the chloride counter-anion is formed in solution, the addition of a salt containing a large, non-coordinating anion is employed to precipitate the desired product. Ammonium hexafluorophosphate (NH₄PF₆) is a common choice for this purpose. The hexafluorophosphate anion (PF₆⁻) is a poor nucleophile and does not readily coordinate to the iridium center, thus ensuring the stability of the cationic [Ir(cod)(PMePh₂)₂]⁺ fragment.

The driving force for this step is the formation of a salt that is insoluble in the reaction medium. The relatively low polarity of ethanol, combined with the large size and charge distribution of the [Ir(cod)(PMePh₂)₂]PF₆ salt, leads to its precipitation from the solution as a crystalline solid. This precipitation effectively shifts the equilibrium of the reaction towards the final product and provides a straightforward method for its isolation and purification.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of [Ir(cod)(PMePh₂)₂]PF₆.

Precursor Synthesis: Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(μ-Cl)(cod)]₂

A reliable supply of the starting iridium dimer is essential. While commercially available, it can also be synthesized in the laboratory. A common method involves the reaction of hydrated iridium trichloride (IrCl₃·nH₂O) with 1,5-cyclooctadiene in a mixture of ethanol and water under reflux.

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add hydrated iridium trichloride (IrCl₃·nH₂O).

-

Add a mixture of ethanol and water.

-

Add 1,5-cyclooctadiene to the mixture.

-

Heat the mixture to reflux under a nitrogen atmosphere for 24 hours. During this time, an orange-red precipitate will form.

-

Cool the mixture to room temperature.

-

Collect the orange-red solid by filtration, wash with cold methanol, and dry under vacuum.

Synthesis of this compound

Materials and Equipment:

-

Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(μ-Cl)(cod)]₂)

-

Methyldiphenylphosphine (PMePh₂)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Anhydrous Ethanol

-

Diethyl ether

-

Schlenk flask or round-bottomed flask with a nitrogen inlet

-

Magnetic stirrer and stir bar

-

Syringes for liquid transfer

-

Filtration apparatus (e.g., Büchner funnel or Schlenk filter)

-

Vacuum pump

Safety Precautions:

-

Iridium compounds can be toxic and should be handled with care.

-

Methyldiphenylphosphine is an air-sensitive and malodorous liquid. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Procedure:

-

In a Schlenk flask under a nitrogen atmosphere, prepare a suspension of [Ir(μ-Cl)(cod)]₂ in anhydrous ethanol.

-

To this suspension, add methyldiphenylphosphine (4 equivalents per mole of [Ir(μ-Cl)(cod)]₂) via syringe.

-

Stir the mixture at room temperature. The initial orange-red suspension should dissolve over approximately 10-15 minutes to form a clear, deep red solution. This indicates the formation of the [Ir(cod)(PMePh₂)₂]Cl intermediate.

-

In a separate flask, dissolve an excess of ammonium hexafluorophosphate (NH₄PF₆) in a minimal amount of ethanol.

-

Add the ethanolic solution of NH₄PF₆ to the stirred iridium complex solution. A precipitate should form immediately.

-

To maximize precipitation, cool the reaction mixture in an ice bath (0 °C) for 30 minutes.

-

Collect the red crystalline product by filtration.

-

Wash the precipitate sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials and soluble byproducts.

-

Dry the final product under vacuum to yield red prisms of [Ir(cod)(PMePh₂)₂]PF₆.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Equivalents |

| [Ir(μ-Cl)(cod)]₂ | 671.70 | 1 | (e.g., 0.2 g) | 1 |

| PMePh₂ | 200.24 | 4 | (e.g., 0.24 g) | 4 |

| NH₄PF₆ | 163.00 | Excess | (e.g., >2) | >2 |

| Product | [Ir(cod)(PMePh₂)₂]PF₆ | 845.79 | (e.g., ~0.36 g) | Expected Yield: ~90% |

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex.

Physical Properties

-

Appearance: Red crystalline powder or red prisms.[2]

-

Stability: The dry solid is moderately air-stable.[2]

-

Solubility: Soluble in dichloromethane and acetone; insoluble in ethanol, diethyl ether, and hexanes.[2]

-

Melting Point: 224 °C (decomposes).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of the complex in solution.

-

¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the 1,5-cyclooctadiene and methyldiphenylphosphine ligands. The phenyl protons will appear in the aromatic region (typically δ 7.0-8.0 ppm). The methyl protons on the phosphine ligands will appear as a characteristic multiplet due to coupling to the two phosphorus atoms. The protons of the cyclooctadiene ligand will also show distinct signals. While a specific, citable spectrum was not located, a certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the proposed structure.

-

³¹P NMR: The ³¹P{¹H} NMR spectrum is expected to show a singlet for the two equivalent phosphorus atoms of the methyldiphenylphosphine ligands. The hexafluorophosphate counter-anion will appear as a septet at approximately -144 ppm due to coupling with the six fluorine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of the key functional groups and the counter-anion.

-

The spectrum will be dominated by bands corresponding to the vibrations of the phenyl groups of the phosphine ligands and the C-H and C=C bonds of the cyclooctadiene ligand.

-

A very strong and characteristic band is expected for the P-F stretching vibration of the PF₆⁻ counter-anion, typically observed in the region of 830-850 cm⁻¹.

Troubleshooting and Purity Considerations

-

Incomplete Reaction: If the initial suspension of the iridium dimer does not fully dissolve upon addition of the phosphine ligand, it may indicate an insufficient amount of the phosphine or low-quality starting materials.

-

Oxidation: Although the final product is relatively air-stable, the reaction intermediates can be sensitive to oxidation. Maintaining a strict inert atmosphere throughout the synthesis is crucial to prevent the formation of phosphine oxide impurities.

-

Hydrolysis: The use of anhydrous solvents is recommended to prevent hydrolysis of the iridium precursor and potential side reactions.

-

Purification: The precipitation and washing procedure is generally sufficient to obtain a product of high purity. If necessary, recrystallization from a solvent system such as dichloromethane/diethyl ether can be employed for further purification.

Conclusion

The synthesis of this compound is a robust and reproducible procedure that provides access to a valuable catalyst precursor. By understanding the underlying mechanistic principles of ligand exchange and anion metathesis, researchers can confidently execute this synthesis and troubleshoot any potential issues. The careful handling of air-sensitive reagents and adherence to the detailed protocol will ensure a high yield of the pure, crystalline product, ready for application in a wide array of catalytic transformations.

References

- Baudry, D., et al. (1984). Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir (cyclo-octa-1, 5-diene)(PMePh 2) 2] PF 6. A highly stereoselective route to trans-propenyl ethers. Journal of Organometallic Chemistry, 260(2), C47-C50.

- Crabtree, R. H., & Quirk, J. M. (1982). An Efficient Synthesis of [Ir(cod)Cl]2 and Its Reaction with PMe2Ph to Give FAC-[IrH(PMe2C6H4)(PMe2Ph)3]. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 12(4), 407-413.

- Semeniuchenko, V., et al. (2009). Highly Efficient Synthesis of (Phosphinodihydrooxazole)-(1,5-cyclooctadiene) Iridium Complexes.

- PubMed. (2013). Synthesis and characterization of phosphorescent cyclometalated iridium complexes.

- American Elements. (2024). This compound.

- Google Patents. (2017). CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer.

- Chemistry LibreTexts. (2023). Metal Phosphines.

- University of Notre Dame. (n.d.). Common Standard Operating Procedure: Quenching of Pyrophoric Materials.

- Chemistry LibreTexts. (2023). Kinetics and Stereochemistry of Square Planar Reactions.

- Dalal Institute. (n.d.). Mechanism of Ligand Displacement Reactions in Square Planar Complexes.

- eGyanKosh. (n.d.). Ligand Substitution in Square Planar Complexes.

- ResearchGate. (2008). Infrared and 31P-{'H} NMR data.

- PubMed Central. (2022). Recent Advancement in the Synthesis of Ir-Based Complexes.

- ResearchGate. (2013). Synthesis, characterization and reactivity of tribenzylphosphine rhodium and iridium complexes.

- Siyaram, S. B. (1979). Effect of Solvent, Leaving and Entering Ligand on Substitution Rates of Square Planar Complexes of Palladium(II) with 1-(2-Hydroxyphenyl)-3,5-diphenylformazan.

- Crabtree, R. H., et al. (1982). An Efficient Synthesis of [Ir(cod)Cl]2 and Its Reaction with PMe2Ph to Give FAC-[IrH(PMe2C6H4)(PMe2Ph)3]. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 12(4), 407-413.

Sources

An In-depth Technical Guide to the Mechanism of Iridium-Catalyzed Hydrogenation Reactions

Abstract

Iridium catalysis has become an indispensable tool in modern synthetic chemistry, particularly for the asymmetric hydrogenation of a wide array of unsaturated substrates.[1][2] Its success stems from the unique reactivity of iridium complexes, which can operate through distinct mechanistic manifolds, enabling the reduction of both unfunctionalized and polar functional groups with exceptional efficiency and stereocontrol. This guide provides a detailed exploration of the core mechanisms governing these transformations. We will dissect the critical steps of precatalyst activation, delve into the central dichotomy of inner-sphere and outer-sphere pathways, and examine how ligand architecture and substrate identity dictate the operative catalytic cycle. By synthesizing key findings from experimental and computational studies, this document aims to provide researchers with a robust conceptual framework for understanding, optimizing, and innovating within the field of iridium-catalyzed hydrogenation.

Introduction: The Rise of Iridium in Hydrogenation

While rhodium and ruthenium catalysts have a storied history in asymmetric hydrogenation, their application is often limited to substrates containing a coordinating functional group near the unsaturated bond.[2] The advent of iridium catalysis, particularly with the development of chiral Phosphine-oxazoline (PHOX) ligands, dramatically expanded the substrate scope to include challenging, unfunctionalized olefins.[2] Furthermore, iridium complexes have proven exceptionally effective for the reduction of polar substrates such as imines, ketones, and N-heterocycles, often exhibiting reactivities and selectivities that are complementary or superior to other transition metals.[1][3]

Understanding the underlying mechanisms is paramount for rational catalyst design and reaction optimization.[1] Iridium-catalyzed hydrogenations are broadly categorized by two primary mechanistic paradigms: the inner-sphere and outer-sphere pathways. The choice between these routes is subtly influenced by the substrate's nature, the ligand framework, and the reaction conditions, leading to the remarkable versatility of iridium catalysts.[1][4]

Precatalyst Activation: Generating the Active Species

Most iridium-catalyzed hydrogenations begin with a stable precatalyst that must be activated under the reaction conditions to generate the catalytically competent species. A common starting point is the dimeric complex [Ir(COD)Cl]2 (COD = 1,5-cyclooctadiene), to which a chiral ligand (L*) is added.[1][5]

The activation sequence typically involves:

-

Ligand Substitution: The chiral ligand displaces the chloride bridges to form a monomeric [Ir(COD)(L*)]X complex (where X is a non-coordinating anion like BArF⁻ or PF₆⁻).

-

Hydrogenation of COD: The COD ligand is hydrogenated by H₂ to cyclooctane, liberating coordination sites on the iridium center. This step often requires a base and a hydrogen source (either H₂ or a transfer hydrogenation reagent like isopropanol).[5]

-

Formation of the Active Hydride Species: The resulting solvated iridium complex undergoes oxidative addition of H₂ to form the active iridium(III) dihydride or related hydride species, which enters the catalytic cycle.[6]

The precise structure of the active catalyst is often elusive and highly dependent on the ligand and solvent system, but its formation is a prerequisite for catalysis.[1]

The Core Mechanistic Dichotomy

The fundamental distinction in iridium hydrogenation mechanisms lies in whether the substrate binds directly to the metal center.[1][4]

Inner-Sphere Mechanism

In an inner-sphere pathway, the substrate coordinates directly to the iridium ion before any bond-forming steps occur.[1] This mechanism is prevalent for the hydrogenation of non-polar C=C bonds, such as those in unfunctionalized alkenes.[7][8]

Computational studies, particularly on Ir-PHOX systems, strongly support an Ir(III)/Ir(V) catalytic cycle for alkene hydrogenation.[8][9] Key steps in this pathway include:

-

Substrate Coordination: The alkene coordinates to the active Ir(III)-dihydride species.

-

Oxidative Addition: A second molecule of H₂ coordinates and undergoes oxidative addition to the iridium center, forming a transient, high-energy Ir(V)-tetrahydride intermediate.

-

Migratory Insertion: One of the hydride ligands inserts into the coordinated C=C bond, forming an iridium-alkyl intermediate.[8]

-

Reductive Elimination: The newly formed alkyl group combines with a second hydride ligand and is eliminated as the saturated alkane product, regenerating the Ir(III)-dihydride catalyst.[8]

The stereochemistry of the final product is determined by the facial selectivity of the alkene coordination and the subsequent migratory insertion step, which is rigidly controlled by the chiral ligand environment.[8][10]

Substrate-Dependent Mechanistic Nuances

| Substrate Class | Predominant Mechanism | Key Features & Rationale | Representative Ligands |

| Unfunctionalized Alkenes | Inner-Sphere (Ir(III)/Ir(V)) | Non-polar C=C bond requires direct coordination for activation. Stereochemistry is dictated by rigid substrate-ligand interactions in the inner sphere. [8] | PHOX, Crabtree's Catalyst |

| Imines & Ketones | Outer-Sphere | The polar C=N or C=O bond and the presence of lone pairs allow for hydrogen bonding and protonation, favoring a non-coordinative pathway. [1][7] | P,N Ligands, N,N Ligands |

| N-Heterocycles (e.g., Quinolines) | Outer-Sphere (Stepwise) | The basic nitrogen atom acts as a proton acceptor, initiating the ionic hydrogenation sequence. Substrate activation via protonation is often crucial. [3][11] | P,P (e.g., SegPhos), N,P Ligands |

| Enamides | Inner-Sphere | The amide group can act as a coordinating director, favoring an inner-sphere pathway similar to classic Rh and Ru systems. The substrate binds in a bidentate manner. [10] | MaxPHOX (P-stereogenic P,N) |

Catalyst Deactivation Pathways

A practical consideration in applying these catalysts is their stability. A common deactivation route for Ir-N,P dihydride species, especially in non-coordinating solvents, is the irreversible aggregation to form inactive iridium hydride trimers, such as [Ir₃(μ₃-H)H₆(N,P)₃][BArF]₂. [7]Understanding and suppressing these pathways, for example by using coordinating solvents or additives that stabilize the active monomeric species, is crucial for achieving high catalyst turnover numbers. [7]

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Quinoline

This protocol is representative of a typical outer-sphere hydrogenation of an N-heterocycle using a hydrogen donor.

Objective: To synthesize (S)-1,2,3,4-tetrahydroquinaldine from quinaldine.

Materials:

-

Iridium precatalyst: [CpIrCl₂]₂ (Cp = pentamethylcyclopentadienyl)

-

Chiral Ligand: (1S,2S)-(+)-N-p-Tosuenesulfonyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Hydrogen Source: Formic acid (HCOOH)

-

Base/Co-catalyst: Sodium formate (HCOONa) or Triethylamine (Et₃N)

-

Substrate: 2-methylquinoline (quinaldine)

-

Solvent: Methanol/Water mixture (e.g., 1:1) [12]* Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, combine [Cp*IrCl₂]₂ (0.0025 mmol, 0.5 mol%) and the chiral ligand (S,S)-TsDPEN (0.0055 mmol, 1.1 mol%).

-

Add the solvent mixture (e.g., 2.0 mL of MeOH/H₂O 1:1) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Reaction Setup: To the catalyst solution, add the substrate, 2-methylquinoline (0.5 mmol, 1.0 equiv).

-

Add the hydrogen source mixture, typically a pre-mixed solution of formic acid (2.5 mmol, 5.0 equiv) and sodium formate (1.0 mmol, 2.0 equiv). [12]The use of a formate salt helps to maintain a suitable pH.

-

Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. [12]6. Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of aliquots.

-

Workup and Isolation: Upon completion, cool the reaction to room temperature. Quench with a saturated NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the chiral tetrahydroquinoline.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC analysis.

Conclusion and Future Outlook

The mechanistic framework of iridium-catalyzed hydrogenation is a tale of two distinct but complementary pathways. The inner-sphere mechanism provides a robust route for the stereocontrolled reduction of non-polar olefins, while the outer-sphere mechanism offers unparalleled efficiency for polar substrates through ionic or bifunctional hydrogen transfer. The choice of ligand is the primary tool for chemists to not only induce asymmetry but also to influence the fundamental catalytic cycle.

Future research will likely focus on developing catalysts that can merge these mechanistic features, enabling the reduction of complex polyfunctional molecules with multiple stereocenters in a single step. [7]The continued synergy between detailed experimental probes and high-level computational studies will be essential in unraveling more subtle mechanistic features, predicting catalyst performance, and designing the next generation of highly active and selective iridium hydrogenation catalysts.

References

- Mwansa, J. M., & Page, M. I. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction.

- Jans, A., & Minnaard, A. J. (2022). Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. Journal of the American Chemical Society.

- Hopmann, K. H., & Bayer, A. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics.

- Goldberg, K. I., et al. (n.d.). Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. PubMed Central.

- Li, Y., et al. (2021).

- Gu, L., et al. (2016). Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides.

- Mercs, L., & Peters, R. (2022). Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and Catalyst Improvements. Journal of the American Chemical Society Au.

- Zhou, Q.-L., et al. (2024).

- Pfaltz, A. (2003). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research.

- Das, S., et al. (2021). Iridium Azocarboxamide Complexes: Variable Coordination Modes, C–H Activation, Transfer Hydrogenation Catalysis, and Mechanistic Insights. Inorganic Chemistry. [Link]

- Dobereiner, G. E., et al. (2011). Iridium-Catalyzed Hydrogenation of N-Heterocyclic Compounds under Mild Conditions by an Outer-Sphere Pathway. Journal of the American Chemical Society.

- Williams, J. M. J. (2014). Iridium-Catalyzed Hydrogen Transfer Reactions.

- Samec, J. S. M., et al. (2019). Mechanism of Ir-catalyzed hydrogenation: A theoretical view.

- Mercs, L., & Peters, R. (2022).

- Balcells, D. (2013). Inner- and Outer-Sphere Hydrogenation Mechanisms: A Computational Perspective.

- Eisenstein, O., & Crabtree, R. H. (2013). Outer sphere hydrogenation catalysis. Chemical Society Reviews. [Link]

- Esteruelas, M. A., et al. (2023). IrI(η4-diene) precatalyst activation by strong bases: formation of an anionic IrIII tetrahydride. Dalton Transactions.

- Hopmann, K. H., & Bayer, A. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study.

Sources

- 1. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. Ir I (η 4 -diene) precatalyst activation by strong bases: formation of an anionic Ir III tetrahydride - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04036K [pubs.rsc.org]

- 6. Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Navigating the Solution Chemistry of [Ir(cod)(PMePh₂)₂]PF₆: A Technical Guide to Solubility

Introduction

For researchers, scientists, and professionals in drug development and catalysis, understanding the solubility of organometallic complexes is a cornerstone of successful experimental design. The cationic iridium(I) complex, (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate, or [Ir(cod)(PMePh₂)₂]PF₆, is a versatile and air-stable catalyst frequently employed in a range of organic transformations, including hydrogenation and isomerization reactions.[1][2][3] Its efficacy in these applications is intrinsically linked to its behavior in solution. This in-depth technical guide provides a comprehensive overview of the solubility of [Ir(cod)(PMePh₂)₂]PF₆ in common organic solvents, explores the underlying chemical principles governing its solubility, and offers detailed protocols for its experimental determination.

Physicochemical Properties of [Ir(cod)(PMePh₂)₂]PF₆

A foundational understanding of the molecule's properties is essential to comprehending its solubility.

| Property | Value |

| Chemical Formula | C₃₄H₃₈F₆IrP₃ |

| Molecular Weight | 845.79 g/mol [2] |

| Appearance | Red crystalline powder[1][4] |

| Melting Point | 224 °C (decomposition)[1][2] |

| Structure | Cationic iridium(I) center with a hexafluorophosphate (PF₆⁻) counter-anion. |

The ionic nature of this complex, arising from the cationic iridium center and the non-coordinating hexafluorophosphate anion, is a primary determinant of its solubility characteristics.

Solubility Profile of [Ir(cod)(PMePh₂)₂]PF₆ in Organic Solvents

While precise quantitative solubility data for [Ir(cod)(PMePh₂)₂]PF₆ is not extensively published, a qualitative and semi-quantitative understanding can be established from supplier information and analogous compounds. The solubility is a direct consequence of the "like dissolves like" principle, where the polarity of the solvent and solute are key.

| Solvent | Polarity Index | Expected Solubility | Rationale & Observations |

| Dichloromethane (CH₂Cl₂) | 3.1 | Soluble | A polar aprotic solvent capable of stabilizing the cationic iridium complex. Chemical suppliers explicitly state its solubility in CH₂Cl₂.[1] |

| Acetone (C₃H₆O) | 5.1 | Soluble | A polar aprotic solvent with a high dipole moment, effectively solvating the ionic components of the complex.[1] |

| Tetrahydrofuran (THF) | 4.0 | Soluble to Moderately Soluble | A polar aprotic solvent commonly used for reactions involving this catalyst, indicating sufficient solubility for catalytic applications.[1][3] |

| Acetonitrile (CH₃CN) | 5.8 | Likely Soluble | A highly polar aprotic solvent, expected to readily dissolve the ionic complex. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Likely Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of salts. |

| Ethanol (C₂H₅OH) | 4.3 | Slightly Soluble to Sparingly Soluble | A polar protic solvent. While polar, the potential for hydrogen bonding with the solvent may be less favorable for this complex compared to aprotic polar solvents. |

| Methanol (CH₃OH) | 5.1 | Slightly Soluble to Sparingly Soluble | Similar to ethanol, a polar protic solvent where solubility is expected but may be limited. |

| Diethyl Ether (Et₂O) | 2.8 | Insoluble | A nonpolar solvent, incapable of effectively solvating the charged iridium complex and its counter-anion. This is confirmed by chemical suppliers.[1] |

| Hexanes (C₆H₁₄) | 0.1 | Insoluble | A nonpolar hydrocarbon solvent that will not dissolve the ionic complex. This is confirmed by chemical suppliers.[1] |

| Toluene (C₇H₈) | 2.4 | Sparingly Soluble to Insoluble | A nonpolar aromatic solvent with low polarity, unlikely to dissolve the complex to a significant extent. |

| Water (H₂O) | 10.2 | Insoluble | Despite its high polarity, the large organic ligands (COD and PMePh₂) render the complex too hydrophobic to dissolve in water.[1] |

Factors Influencing the Solubility of [Ir(cod)(PMePh₂)₂]PF₆

The solubility of this iridium complex is a delicate interplay of several factors. Understanding these allows for rational solvent selection and troubleshooting of experimental setups.

Caption: Key factors influencing the solubility of the iridium complex.

-

Cationic Nature of the Complex : The positive charge on the iridium center is the most significant factor. This ionic character necessitates polar solvents that can stabilize the charged species through dipole-ion interactions. Nonpolar solvents lack this ability, leading to insolubility.

-

Ligand Sphere : The 1,5-cyclooctadiene (COD) and methyldiphenylphosphine (PMePh₂) ligands are bulky and largely nonpolar. While the overall complex is ionic, the organic nature of these ligands contributes to its solubility in chlorinated solvents like dichloromethane and limits its solubility in highly protic solvents like water.

-

The Hexafluorophosphate (PF₆⁻) Counter-Anion : PF₆⁻ is a large, non-coordinating anion. Its size and charge delocalization mean that the lattice energy of the solid complex is not excessively high, allowing it to be overcome by the solvation energy in suitable polar solvents.

-

Solvent Polarity and Dielectric Constant : Solvents with a higher dielectric constant are more effective at shielding the positive and negative ions from each other, promoting dissolution. This is why polar aprotic solvents like acetone and dichloromethane are effective.

-

Temperature : The dissolution of most solids is an endothermic process. Therefore, for [Ir(cod)(PMePh₂)₂]PF₆, an increase in temperature will generally lead to an increase in solubility. However, it is crucial to consider the thermal stability of the complex in the chosen solvent, as prolonged heating can lead to decomposition.

-

Purity of the Complex and Solvent : Impurities in the solid complex can affect its crystal lattice and, consequently, its solubility. Similarly, the presence of water or other impurities in the solvent can drastically alter the solubility profile, especially for air- and moisture-sensitive organometallic compounds.

Experimental Protocol for Determining Solubility

For applications requiring precise concentrations, a standardized experimental protocol to determine the solubility of [Ir(cod)(PMePh₂)₂]PF₆ is essential. The following gravimetric method is a reliable approach.

Caption: Workflow for the gravimetric determination of solubility.

Materials:

-

[Ir(cod)(PMePh₂)₂]PF₆

-

High-purity organic solvents (anhydrous grade recommended)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with airtight caps

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars or a sonicator

-

Centrifuge

-

Syringe filters (PTFE, 0.2 µm)

-

Inert atmosphere glovebox or Schlenk line (optional, but recommended for high accuracy)

Procedure:

-

Preparation of a Saturated Solution :

-

To a tared vial, add a known volume of the chosen solvent (e.g., 5.00 mL).

-

Add an excess of [Ir(cod)(PMePh₂)₂]PF₆ to the solvent. "Excess" means that a visible amount of undissolved solid remains.

-

Seal the vial tightly.

-

-

Equilibration :

-

Place the vial on a magnetic stirrer or in a sonicator.

-

Allow the mixture to equilibrate for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C). This ensures that the solvent is fully saturated with the complex.

-

-

Separation of Solid and Liquid Phases :

-

After equilibration, allow the undissolved solid to settle.

-

For more complete separation, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes).

-

-

Sampling of the Supernatant :

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette or syringe. To avoid disturbing the solid, it is advisable to use a syringe filter.

-

-

Solvent Evaporation :

-

Transfer the aliquot of the supernatant to a pre-weighed vial.

-

Remove the solvent under a gentle stream of inert gas (nitrogen or argon) or by using a rotary evaporator. Ensure complete removal of the solvent.

-

-

Gravimetric Analysis :

-

Once the solvent is fully evaporated, place the vial under high vacuum for a short period to remove any residual solvent.

-

Weigh the vial containing the dried residue of the complex.

-

-

Calculation :

-

Calculate the mass of the dissolved complex by subtracting the initial weight of the empty vial from the final weight.

-

The solubility can then be expressed in mg/mL or converted to molarity (mol/L) using the molecular weight of the complex.

-

Self-Validation and Trustworthiness:

-

Repeat the experiment at least three times to ensure reproducibility.

-

Visually confirm the presence of undissolved solid before taking the supernatant to ensure the solution is indeed saturated.

-

Ensure the temperature is strictly controlled throughout the experiment, as solubility is temperature-dependent.

Conclusion

[Ir(cod)(PMePh₂)₂]PF₆ is a valuable cationic iridium catalyst whose utility is fundamentally governed by its solubility in organic media. Its ionic nature dictates a preference for polar aprotic solvents such as dichloromethane and acetone, while it remains insoluble in nonpolar solvents like hexanes and diethyl ether. For researchers in catalysis and drug development, a thorough understanding of these solubility characteristics, the factors that influence them, and the methods for their precise determination is paramount for designing robust, reproducible, and efficient chemical processes.

References

Sources

An In-depth Technical Guide to ¹H and ³¹P NMR Characterization of Iridium Phosphine Complexes

Introduction: The Central Role of NMR in Iridium Chemistry

Iridium phosphine complexes are at the forefront of catalysis, finding applications in processes ranging from hydrogenation and hydroformylation to C-H activation and asymmetric synthesis.[1][2] The precise three-dimensional arrangement of ligands around the iridium center, as well as the electronic properties of the complex, are paramount to its reactivity and catalytic efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating these structural and electronic details in solution.[3]

This guide provides an in-depth exploration of the principles and practical applications of ¹H and ³¹P NMR spectroscopy for the characterization of iridium phosphine complexes. We will delve into the interpretation of chemical shifts, coupling constants, and advanced NMR techniques, offering field-proven insights to guide researchers in their synthetic and mechanistic studies.

Part 1: Proton (¹H) NMR Spectroscopy: A Window into the Ligand Sphere

While the organic ligands attached to the phosphine and other moieties in the complex provide a wealth of information in the typical 0-10 ppm region of the ¹H NMR spectrum, the most diagnostic signals for iridium phosphine complexes often lie in the upfield region, where metal hydrides resonate.

The Hydride Region: A Telltale Signature

Iridium hydrides are key intermediates in many catalytic cycles. Their protons are significantly shielded by the metal's d-electrons, causing their resonances to appear at unusually high field, typically between 0 and -40 ppm relative to tetramethylsilane (TMS).[4] The exact chemical shift is sensitive to the nature of the other ligands in the coordination sphere, particularly the trans ligand.

For instance, in the complex [Ir(H)₂(NCMe)₂(IMes)(PPh₃)]BF₄, the two hydride ligands appear as a doublet at -21.45 ppm in CDCl₃ due to coupling with the phosphorus atom of the triphenylphosphine (PPh₃) ligand.[5] The multiplicity of the hydride signal provides crucial information about the number and arrangement of phosphine ligands.

Deciphering Phosphorus-Proton (J-P-H) Coupling

The through-bond scalar coupling between phosphorus-31 (³¹P) and a proton (¹H) provides invaluable structural information. The magnitude of the coupling constant (JP-H) is dependent on the number of bonds separating the two nuclei and their dihedral angle.

-

Two-bond coupling (²JP-H): This is commonly observed between a phosphorus atom and a hydride ligand. The magnitude of ²JP-H is highly dependent on the geometry. For hydrides cis to a phosphine ligand, the coupling constant is typically in the range of 15-30 Hz. For hydrides trans to a phosphine, the coupling is significantly larger, often exceeding 100 Hz.[6] For example, the hydride region of [IrH(COD)(PMe₃)₃][PF₆]₂ shows a doublet of triplets, with a large trans coupling of 95.1 Hz and a smaller cis coupling of 16.2 Hz.[6]

-

Three-bond coupling (³JP-H): This coupling is observed between the phosphorus atom and protons on the phosphine ligand's substituents (e.g., the methyl protons in a trimethylphosphine ligand). These values are typically smaller, in the range of 5-10 Hz.[7]

The coupling patterns observed in the hydride region can therefore be used to determine the stereochemistry of the complex.[4]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of the iridium complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in an NMR tube. Ensure the solvent is free of impurities that may interfere with the spectral analysis.[8]

-

Instrument Setup:

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Set the spectral width to cover a range from approximately -25 ppm to 15 ppm to ensure both the hydride and ligand regions are observed.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the often broad hydride signals.

-

The relaxation delay should be set to at least 1.3 times the longest T₁ of the protons of interest to ensure accurate integration.

-

Part 2: Phosphorus-31 (³¹P) NMR Spectroscopy: Probing the Metal-Ligand Interface

³¹P NMR spectroscopy is a powerful technique for directly observing the phosphorus atoms in phosphine ligands.[9] With a natural abundance of 100% and a high gyromagnetic ratio, ³¹P is a sensitive nucleus for NMR studies.[10]

Chemical Shifts: A Reflection of the Electronic Environment

The chemical shift of a phosphorus nucleus is highly sensitive to its electronic environment. Upon coordination to a metal center like iridium, the ³¹P chemical shift of a phosphine ligand typically moves downfield compared to the free ligand. This "coordination chemical shift" provides information about the nature of the metal-phosphine bond.

The chemical shifts in ³¹P NMR are reported relative to an external standard of 85% H₃PO₄.[9] For example, in the complex [Ir(H)₂(NCMe)₂(IMes)(PCy₃)]BF₄, the ³¹P{¹H} NMR spectrum in methanol-d₄ shows a single resonance at 18.24 ppm for the tricyclohexylphosphine (PCy₃) ligand.[5]

Phosphorus-Phosphorus (J-P-P) Coupling: Unraveling Multi-phosphine Systems

In complexes containing more than one phosphine ligand, spin-spin coupling between the phosphorus nuclei can be observed. The magnitude of the two-bond coupling constant (²JP-P) is dependent on the relative orientation of the phosphine ligands.

-

Cis-coupling: For two phosphine ligands that are cis to each other, the ²JP-P coupling is typically in the range of 10-40 Hz.

-

Trans-coupling: For two phosphine ligands that are trans to each other, the ²JP-P coupling is generally larger, often in the range of 100-400 Hz.

For instance, the ³¹P{¹H} NMR spectrum of a complex with two inequivalent, mutually cis phosphine ligands will show two doublets. A complex with two inequivalent, mutually trans phosphine ligands will also show two doublets, but with a much larger coupling constant.

Experimental Protocol: Acquiring a Proton-Decoupled ³¹P NMR Spectrum

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

Switch the probe to the ³¹P frequency.

-

Tune and match the probe.

-

Shim the magnetic field.

-

-

Acquisition Parameters:

-

A wider spectral width is typically required for ³¹P NMR, often from -100 ppm to 200 ppm.

-

Proton decoupling is almost always employed to simplify the spectrum by removing P-H couplings, resulting in a single sharp peak for each unique phosphorus environment.[7]

-

Inverse-gated decoupling should be used if quantitative information is desired to suppress the Nuclear Overhauser Effect (NOE).[7]

-

Part 3: Advanced NMR Techniques and Data Interpretation

For more complex structures, one-dimensional NMR spectra may not be sufficient for a complete assignment. Two-dimensional (2D) NMR techniques can be employed to establish connectivity between different nuclei.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

-

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates protons with directly attached heteronuclei, such as ¹³C or ³¹P.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with heteronuclei over two or three bonds, which is particularly useful for assigning quaternary carbons and establishing long-range connectivity.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies nuclei that are close in space, providing through-space correlations that are crucial for determining stereochemistry.[11]

Data Summary Table

The following table summarizes typical NMR parameters for selected iridium phosphine hydride complexes.

| Complex | Solvent | ¹H Hydride Chemical Shift (δ, ppm) | JP-H (Hz) | ³¹P Chemical Shift (δ, ppm) | Reference |

| [Ir(H)₂(NCMe)₂(IMes)(PPh₃)]BF₄ | CDCl₃ | -21.45 (d) | 17.27 | 18.96 | [5] |

| [Ir(H)₂(NCMe)₂(IMes)(PCy₃)]BF₄ | methanol-d₄ | -22.24 (d) | 18.7 | 18.24 | [5] |

| [IrH(COD)(PMe₃)₃][PF₆]₂ | D₂O | -10.5 (dt) | trans: 95.1, cis: 16.2 | -46.1 (d), -62.4 (t) | [6] |

| IrHCl₂(P(CH(CH₃)₂)₃)₂ | toluene-d₈ | -11.18 |

d = doublet, t = triplet, dt = doublet of triplets

Visualization of NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of a newly synthesized iridium phosphine complex.

Caption: Workflow for the NMR characterization of iridium phosphine complexes.

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of ¹H and ³¹P NMR spectroscopy provides a powerful and synergistic approach to the characterization of iridium phosphine complexes. By carefully analyzing chemical shifts and coupling constants, and by employing advanced 2D NMR techniques when necessary, researchers can gain detailed insights into the structure, stereochemistry, and electronic properties of these important catalytic species. This detailed understanding is crucial for the rational design of new catalysts and the optimization of existing catalytic systems.

References

- Gutmann, T., Alkhagani, S., Rothermel, N., Breitzke, H., Limbach, H.-H., & Buntkowsky, G. (2017). 31P-Solid-State NMR Characterization and Catalytic Hydrogenation Tests of Novel heterogenized Iridium-Catalysts. Freie Universität Berlin. [Link]

- Gutmann, T., Alkhagani, S., Rothermel, N., Breitzke, H., Limbach, H.-H., & Buntkowsky, G. (2017).

- Duckett, S. B., & Sleigh, C. J. (1999). Structure and dynamics in metal phosphine complexes using advanced NMR studies with para-hydrogen induced polarisation. Journal of the Chemical Society, Dalton Transactions, (9), 1429-1435. [Link]

- Ilich, J., & Duckett, S. B. (2013). Iridium(III) Hydrido N-Heterocyclic Carbene–Phosphine Complexes as Catalysts in Magnetization Transfer Reactions. Inorganic Chemistry, 52(23), 13566-13576. [Link]

- LibreTexts. (2023). 13.7: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]

- Ilich, J., & Duckett, S. B. (2018). Iridium trihydride and tetrahydride complexes and their role in catalytic polarisation transfer from parahydrogen to pyruvate. Dalton Transactions, 47(1), 123-132. [Link]

- Lin, T.-P., & Cundari, T. R. (2014). Two-Site O–H Addition to an Iridium Complex Featuring a Nonspectator Tricoordinate Phosphorus Ligand. Inorganic Chemistry, 53(1), 449-457. [Link]

- Pregosin, P. S. (2012). NMR in Organometallic Chemistry. Wiley-VCH. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

- Bakhmutov, V. I., Vorontsov, E. V., & Vymenits, A. B. (1993). NMR spectra and the products of interaction of iridium monohydrides IrHCl₂(L)₂ (L= P(CH(CH₃)₂)₃ and P(c-C₆H₁₁)₃) with molecular hydrogen. Inorganica Chimica Acta, 205(1), 115-119. [Link]

- Merola, J. S. (1989). The Synthesis, Characterization, and Reactivity of Some Ir(III)

- Pregosin, P. S. (2012). NMR in Organometallic Chemistry. Wiley. [Link]

- Brookhart, M., & Goldman, A. S. (2009). Synthesis and Characterization of Iridium(I) and Iridium(III) Complexes Containing Dialkylbiphenylphosphines. Organometallics, 28(15), 4509-4518. [Link]

- Dutta, A., & Bhaumik, A. (2020). Phosphine-assisted synthesis of a nanostructured iridium catalyst for acceptorless dehydrogenation of alcohols and chemoselective hydrogenation of nitroarenes. Dalton Transactions, 49(4), 1143-1151. [Link]

- Berger, S., Braun, S., & Kalinowski, H.-O. (1996). Advanced Applications of NMR to Organometallic Chemistry. Wiley-VCH. [Link]

- Semproni, S. P., & Chirik, P. J. (2016). Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ. Organometallics, 35(11), 1886-1893. [Link]

- O'Reilly, M. E., & Cundari, T. R. (2018). Iridium Complexes of a Bis(N-pyrrolyl)boryl/Bis(phosphine) PBP Pincer Ligand. Inorganic Chemistry, 57(17), 10796-10804. [Link]

- Kumar, A., & Singh, A. (2018). New 'Aggregation Induced Emission (AIE)' Active Cyclometalated Iridium(III) Based Fluorescent Sensors: High Sensitivity for Mercury(II) Ions. Dalton Transactions, 47(1), 133-142. [Link]

- Schurko, R. W. (2020). 99Ru Solid-State NMR Spectroscopy of Organometallic Compounds: Linking NMR Parameters with Metal-Ligand Bonding. Journal of the American Chemical Society, 142(25), 11135-11149. [Link]

- Berger, S., Braun, S., & Kalinowski, H.-O. (1996). Advanced applications of NMR to organometallic chemistry. Semantic Scholar. [Link]

- NPTEL IIT Bombay. (2022, February 9). Week 4 : Lecture 17 : Monitoring reaction through 31P NMR Spectroscopy [Video]. YouTube. [Link]

- Mather, G. G., & Pidcock, A. (1973). Correlation of nuclear magnetic resonance coupling constants with transition metal–ligand bond lengths in tertiary phosphine complexes. Journal of the Chemical Society, Dalton Transactions, (6), 560-562. [Link]

- University of Ottawa. (n.d.). 31 Phosphorus NMR. [Link]

- JEOL. (n.d.). NM230005E. [Link]

- Akram, M. (2016, April 29). 31-P NMR SPECTROSCOPY. SlideShare. [Link]

- NPTEL IIT Bombay. (2022, January 25). Week 2 : Lecture 10 : Introduction to 31P NMR Spectroscopy [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phosphine-assisted synthesis of a nanostructured iridium catalyst for acceptorless dehydrogenation of alcohols and chemoselective hydrogenation of nitroarenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. content.e-bookshelf.de [content.e-bookshelf.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 10. youtube.com [youtube.com]

- 11. researchers.mq.edu.au [researchers.mq.edu.au]

Mastering the Milieu: A Technical Guide to the Air and Moisture Sensitivity of Iridium(I) Catalysts

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Iridium(I) catalysts are indispensable tools in modern synthetic chemistry, enabling a vast array of powerful transformations from C-H activation to asymmetric hydrogenation. However, the very electronic properties that make these d8 complexes so reactive also render them exquisitely sensitive to their environment. Exposure to atmospheric oxygen and moisture can lead to rapid deactivation, compromising catalytic efficiency, irreproducibility of results, and ultimately, the viability of a synthetic route. This guide provides an in-depth exploration of the air and moisture sensitivity of iridium(I) catalysts, offering not just protocols but a foundational understanding of the principles governing their stability and handling.

The Vulnerable Heart of Catalysis: Understanding Iridium(I) Sensitivity

The reactivity of iridium(I) catalysts stems from their coordinatively unsaturated and electron-rich nature. This makes them susceptible to oxidative addition, a fundamental reaction in organometallic chemistry where the metal center's oxidation state increases by two.[1][2][3] Both oxygen (O₂) and water (H₂O) can act as substrates for this process, leading to the formation of inactive iridium(III) species.

The Oxygen Menace: Formation of Peroxo and Oxo Species

Molecular oxygen, a diradical, readily reacts with 16-electron iridium(I) complexes in a concerted oxidative addition to form iridium(III)-peroxo species. These can often undergo further reactions, leading to the formation of stable and catalytically inactive iridium(III)-oxo complexes. This degradation pathway is a primary reason for the need for stringent air-free techniques when handling these catalysts.[4][5][6]

The Subtle Sabotage of Moisture: Hydrolysis and Hydroxide Formation

Water can oxidatively add across the O-H bond to iridium(I) centers, yielding iridium(III) hydride hydroxide complexes.[7][8][9] The presence of even trace amounts of moisture in solvents or reagents can lead to the formation of these and other hydrolyzed species, which can alter the catalytic activity or completely inhibit the desired transformation.[5][10] The hydrolysis of iridium complexes can be a complex process, with the potential for various iridium hydroxide and oxide species to form.[11]

The Fortress of Inertness: Essential Laboratory Techniques

To mitigate the detrimental effects of air and moisture, all manipulations of iridium(I) catalysts must be performed under an inert atmosphere.[4][12] The two most common methods for achieving this are the use of a glovebox and a Schlenk line.

The Glovebox: A Controlled Environment

A glovebox is a sealed container filled with a high-purity inert gas, typically argon or nitrogen, where oxygen and moisture levels are maintained at parts-per-million (ppm) levels or lower.[12][13] This provides an ideal environment for the storage, weighing, and preparation of solutions of air-sensitive compounds.[13][14]

Experimental Protocol: Weighing an Iridium(I) Catalyst in a Glovebox

-

Preparation: Ensure the glovebox atmosphere is stable with O₂ and H₂O levels below 1 ppm. Bring all necessary items (spatulas, weigh boats, vials, and a balance) into the glovebox via the antechamber.

-

Acclimatization: Allow all items to sit inside the glovebox for at least 30 minutes to ensure any adsorbed atmospheric gases are removed.

-

Tare: Place a clean, dry weigh boat on the balance and tare it.

-

Transfer: Carefully open the container of the iridium(I) catalyst. Using a clean spatula, transfer the desired amount of the solid to the weigh boat.

-

Record and Seal: Record the mass. Immediately and securely seal the catalyst container. Transfer the weighed catalyst to a pre-labeled vial and seal it.

-

Cleanup: Clean the spatula and the balance area within the glovebox to prevent cross-contamination.

The Schlenk Line: Versatility for Reactions and Transfers

A Schlenk line is a dual-manifold apparatus that allows for the manipulation of air-sensitive compounds under vacuum or a positive pressure of inert gas.[5][6][12] This technique is particularly useful for carrying out reactions, solvent transfers, and filtrations under an inert atmosphere.

Experimental Protocol: Setting up a Reaction using a Schlenk Line

-

Glassware Preparation: All glassware, including the reaction flask, stir bar, and condenser, must be thoroughly dried in an oven (typically at >120 °C) for several hours to remove adsorbed water.[6][15][16]

-

Assembly and Purging: Assemble the hot glassware and immediately connect it to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas (argon or nitrogen). This "purge-and-refill" cycle should be repeated at least three times to ensure a completely inert atmosphere.[6]

-

Solvent Transfer: Anhydrous, degassed solvents are crucial.[5][10] Transfer the solvent to the reaction flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.

-

Reagent Addition: Add stable reagents directly to the flask. Air-sensitive solids can be added via a solid addition tube under a positive flow of inert gas. Air-sensitive liquids or solutions are typically transferred using a gas-tight syringe.[5][15]

Purity is Paramount: Solvent and Reagent Preparation

The purity of solvents and reagents is a critical, yet often overlooked, factor in successful catalysis with air-sensitive iridium(I) complexes.[4][5] Commercially available "anhydrous" solvents often contain unacceptable levels of water and dissolved oxygen for sensitive applications.

Solvent Purification

For highly sensitive applications, solvents should be purified and dried using a solvent purification system (SPS) or by distillation from an appropriate drying agent.[10] An SPS passes the solvent through columns of activated alumina and a supported copper catalyst to remove water and oxygen, respectively.[10]

Table 1: Common Drying Agents for Solvents

| Drying Agent | Suitable Solvents | Unsuitable Solvents |

| Sodium/Benzophenone | Ethers (THF, Diethyl Ether), Hydrocarbons (Toluene, Hexane) | Halogenated solvents, Ketones, Esters |

| Calcium Hydride (CaH₂) | Amines, Ethers, Hydrocarbons, Dichloromethane | Alcohols, Acids |

| Molecular Sieves (3Å or 4Å) | Most common organic solvents (after pre-drying) | --- |

| Phosphorus Pentoxide (P₄O₁₀) | Hydrocarbons, Ethers, Acetonitrile | Alcohols, Amines, Ketones |

This table provides a general guideline. Always consult a reliable reference for specific solvent/drying agent compatibility.[17]

Degassing Solvents

To remove dissolved oxygen, solvents must be degassed. Common methods include:

-

Freeze-Pump-Thaw: The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is repeated three times for maximum efficiency.[10][18]

-

Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (typically 30-60 minutes) can effectively displace dissolved oxygen.

Visualizing the Process: Workflows and Mechanisms

Logical Workflow for Handling Air-Sensitive Catalysts

Caption: Workflow for handling air-sensitive iridium(I) catalysts.

Mechanism of Oxidative Deactivation

Caption: Deactivation of an Iridium(I) catalyst by oxygen.

Troubleshooting and Catalyst Reactivation

Despite the best precautions, catalyst deactivation can still occur. If a reaction catalyzed by an iridium(I) complex is sluggish or fails, consider the following:

-

Re-evaluate Inert Atmosphere Technique: Ensure all connections are secure and that the inert gas supply is of high purity.

-

Solvent and Reagent Purity: Test solvents for water content using a Karl Fischer titrator. Use freshly purified solvents and reagents.[4][10]

-

Catalyst Integrity: If possible, obtain an NMR spectrum of the catalyst to check for decomposition. It may be necessary to use a fresh batch of the catalyst.[4]

While the oxidative deactivation of homogeneous iridium(I) catalysts to iridium(III) species is often irreversible under typical reaction conditions, in some cases, reactivation may be possible, though this is more established for supported iridium catalysts. For supported catalysts that have been deactivated by carbonaceous deposits, a regeneration sequence involving controlled oxidation to burn off residues followed by reduction can be employed.[19] However, for homogeneous iridium(I) catalysts, preventing deactivation is far more effective than attempting to reverse it.

The Future of Air-Stable Iridium Catalysis

The challenges associated with handling air-sensitive iridium(I) catalysts have spurred the development of more robust, air-stable precatalysts.[20][21][22] These complexes are often iridium(I) or iridium(III) species that are less prone to oxidation in their solid state but can be readily activated under the reaction conditions to generate the catalytically active species. The development of such catalysts is a significant step towards making powerful iridium-catalyzed transformations more accessible and practical for a wider range of applications, including in high-throughput experimentation settings.[20][21]

Conclusion

The successful application of iridium(I) catalysts is intrinsically linked to the meticulous control of the reaction environment. A thorough understanding of their sensitivity to air and moisture, coupled with the rigorous application of inert atmosphere techniques, is fundamental to achieving reproducible and high-yielding catalytic transformations. By embracing these principles and practices, researchers can unlock the full potential of these remarkable catalysts in their scientific endeavors.

References

- Troubleshooting low catalytic activity of iridium complexes - Benchchem.

- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry.

- Schlenk Line and Glove Box Safety - Notre Dame Sites.

- Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - Chemical Science (RSC Publishing).

- Drying Solvents - The Schlenk Line Survival Guide.

- Air-free technique - Wikipedia.

- An Air-Stable, Single-Component Iridium Precatalyst for the Borylation of C–H Bonds on Large to Miniaturized Scales | Journal of the American Chemical Society.

- Oxidative Addition.

- the manipulation of air.sensitive compounds - Neilson Lab.

- An Illustrated Guide to Schlenk Line Techniques.

- 13: Gloveboxes - Chemistry LibreTexts.

- Degradation of iridium oxides via oxygen evolution from the lattice: correlating atomic scale structure with reaction mechanisms - Energy & Environmental Science (RSC Publishing).

- US3937660A - Regeneration procedure for iridium-containing catalyst - Google Patents.

- Air Sensitive Compounds | Ossila.

- Advanced Practical Organic Chemistry - Purification and Drying of Solvents (1990) - Scribd.

- Oxidative Addition.

- Oxidative addition of oxygen-hydrogen bonds to iridium(I): synthesis and characterization of (phenolato)- and (carboxylato)iridium(III) hydride complexes | Inorganic Chemistry - ACS Publications.

- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.

- Degradation of iridium oxides via oxygen evolution from the lattice: correlating atomic scale structure with reaction mechanisms - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE01872G - The Royal Society of Chemistry.

- Electrochemical activation of Cp* iridium complexes for electrode-driven water-oxidation catalysis - PubMed.

- 1.26: Oxidative Addition/Reductive Elimination - Chemistry LibreTexts.

- An Air-Stable, Single-Component Iridium Precatalyst for the Borylation of C−H Bonds on Large to Miniaturized Scales - PMC - NIH.

- Oxidative addition of oxygen-hydrogen bonds to iridium(I): synthesis and characterization of (phenolato)- and (carboxylato)iridium(III) hydride complexes | Inorganic Chemistry - ACS Publications.

- Iridium hydrolysis constants - NECTAR COST.

- Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations | ACS Catalysis - ACS Publications.

- Performance and deactivation of Ir-based catalyst during hydroxylammonium nitrate catalytic decomposition | Request PDF - ResearchGate.

- Early stages of catalyst aging in the iridium mediated water oxidation reaction.

- Degradation of iridium oxides via oxygen evolution from the lattice: correlating atomic scale structure with reaction mechanisms - Semantic Scholar.

- 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts.

- Handling air-sensitive reagents AL-134 - MIT.

- Iridium(i) hydroxides in catalysis: rearrangement of allylic alcohols to ketones - Organic & Biomolecular Chemistry (RSC Publishing).

- Handling Air-Sensitive Reagents Technical Bulletin AL-134.

- Iridium Catalysis - ResearchGate.

- (PDF) Activation of surface oxygen sites on an iridium-based model catalyst for the oxygen evolution reaction - ResearchGate.

- (PDF) Air‐Stable Bis‐Cyclometallated Iridium Catalysts for Ortho‐Directed C(sp)−H Borylation - ResearchGate.

Sources

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. molan.wdfiles.com [molan.wdfiles.com]

- 6. Air-free technique - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iridium(i) hydroxides in catalysis: rearrangement of allylic alcohols to ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 11. cost-nectar.eu [cost-nectar.eu]

- 12. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ossila.com [ossila.com]

- 15. web.mit.edu [web.mit.edu]

- 16. ehs.umich.edu [ehs.umich.edu]

- 17. scribd.com [scribd.com]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. US3937660A - Regeneration procedure for iridium-containing catalyst - Google Patents [patents.google.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. An Air-Stable, Single-Component Iridium Precatalyst for the Borylation of C−H Bonds on Large to Miniaturized Scales - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Strategic Procurement and Application of [Ir(cod)(PMePh₂ hardworking]PF₆ Catalyst

For researchers, scientists, and professionals in drug development, the selection and effective utilization of a catalyst are pivotal decisions that can define the trajectory of a research program. This guide provides an in-depth technical overview of the cationic iridium(I) complex, (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate, with the chemical formula [Ir(cod)(PMePh₂)₂]PF₆. We will delve into its commercial availability, quality assessment, and detailed protocols for its principal applications in isomerization and hydrogenation reactions, which are crucial transformations in the synthesis of complex molecules and active pharmaceutical ingredients.

Introduction to a Versatile Iridium Catalyst

[Ir(cod)(PMePh₂)₂]PF₆ is a well-established, air-stable, cationic iridium complex that serves as a precatalyst for a variety of organic transformations. Its versatility stems from the balanced electronic and steric properties of its ligands. The 1,5-cyclooctadiene (cod) ligand can be readily displaced by hydrogen, unmasking the catalytically active iridium center. The two methyldiphenylphosphine (PMePh₂) ligands provide the necessary electronic environment and steric bulk to influence the catalyst's activity and selectivity. The hexafluorophosphate (PF₆⁻) counterion is non-coordinating, which is often crucial for achieving high catalytic activity.

This catalyst is particularly renowned for its efficacy in:

-

Isomerization of Allylic Alcohols and Ethers: A highly stereoselective route to access valuable synthetic intermediates.

-

Hydrogenation of Alkenes: As an analogue of Crabtree's catalyst, it is effective for the reduction of sterically hindered and functionalized olefins.

Commercial Suppliers and Quality Assessment

The reliable and consistent quality of the catalyst is paramount for reproducible and successful experimentation. Several reputable chemical suppliers offer [Ir(cod)(PMePh₂)₂]PF₆. A comparative overview of key specifications from prominent vendors is presented below. It is imperative for the end-user to request and scrutinize the lot-specific Certificate of Analysis (CoA) before use.

| Supplier | Product Number | Purity Specification | Appearance | Key Analytical Data from CoA |

| Sigma-Aldrich (MilliporeSigma) | 337455 | 97% | Red to red-brown powder or crystals | Lot-specific CoAs available online, typically detailing appearance and purity. |

| Thermo Scientific Chemicals (Alfa Aesar) | 18809 | >98% (based on Carbon) | Red-orange powder | Lot-specific CoA may include Iridium assay (e.g., 22.7%), Carbon and Hydrogen analysis, and IR spectrum conformity.[1] May also include trace metal analysis by ICP-MS.[2] |

| American Elements | On request | Available in various purities (e.g., technical, pharmaceutical grade) | - | Produces to various standard grades and can provide custom specifications. |

| TCI Chemicals | C1808 | >90.0% | Light yellow to yellow to red powder to crystals | Specifications and CoA are available upon request from the supplier.[3] |

| MedChemExpress | HY-114385 | - | - | Primarily for research use in drug discovery contexts. |

Self-Validating Purity Assessment:

Beyond the supplier's CoA, it is best practice to perform an in-house characterization of a new batch of catalyst. A simple yet powerful technique is ³¹P{¹H} NMR spectroscopy. The phosphorus environment is highly sensitive to the coordination at the iridium center, and any significant impurities or degradation products will be readily apparent. A conforming spectrum should show a sharp singlet for the two equivalent phosphorus atoms. Additional characterization by ¹H NMR can confirm the presence of the 'cod' and phosphine ligands.

Core Applications and Mechanistic Insights

Isomerization of Allyl Ethers

A significant application of [Ir(cod)(PMePh₂)₂]PF₆ is the highly stereoselective isomerization of allyl ethers to the corresponding trans-propenyl ethers.[4] This transformation is valuable for the synthesis of enol ethers, which are versatile intermediates in organic synthesis.

Catalyst Activation and Isomerization Mechanism:

The precatalyst is activated by molecular hydrogen, which displaces the cyclooctadiene ligand to form the active dihydrido-iridium(III) species. The generally accepted mechanism for the isomerization of allylic alcohols and ethers by such cationic iridium complexes involves a π-allyl iridium hydride intermediate. The key steps are:

-

Activation: The precatalyst [Ir(cod)(PMePh₂)₂]⁺ reacts with H₂ to form the active dihydrido species, [IrH₂(solv)₂(PMePh₂)₂]⁺, with the release of cyclooctane.

-

Coordination: The allyl ether coordinates to the iridium center.

-

Hydride Migration: A hydride ligand migrates to the terminal carbon of the allyl group, forming a π-allyl intermediate.

-

β-Hydride Elimination: β-hydride elimination from the carbon adjacent to the oxygen atom regenerates the iridium hydride and releases the enol ether product.

Figure 1: Proposed catalytic cycle for the isomerization of allyl ethers.

Hydrogenation of Alkenes

As an analogue of the famed Crabtree's catalyst, [Ir(cod)(PMePh₂)₂]PF₆ is a highly effective catalyst for the hydrogenation of a wide range of alkenes, including those that are sterically hindered.

Hydrogenation Mechanism:

The catalytic cycle for hydrogenation with Crabtree-type catalysts is generally accepted to proceed through an Ir(III)/Ir(V) cycle.

-

Activation: Similar to the isomerization pathway, the precatalyst is activated by H₂ to form the active dihydrido-Ir(III) species.

-

Olefin Coordination: The alkene substrate coordinates to the iridium center.

-

Migratory Insertion: One of the hydride ligands undergoes migratory insertion into the coordinated alkene, forming an iridium-alkyl intermediate.

-

Oxidative Addition of H₂: A molecule of H₂ undergoes oxidative addition to the iridium center, forming a transient Ir(V) species.

-

Reductive Elimination: Reductive elimination of the alkane product regenerates the dihydrido-Ir(III) catalyst.

Figure 2: Catalytic cycle for alkene hydrogenation via an Ir(III)/Ir(V) mechanism.

Experimental Protocols

Crucial Note on Handling: [Ir(cod)(PMePh₂)₂]PF₆ is an air-sensitive solid. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Solvents must be rigorously dried and degassed prior to use.

Protocol for Catalyst Activation and Isomerization of an Allyl Ether

This protocol is adapted from the general procedure described for the isomerization of allyl ethers using this catalyst.[4]

Materials:

-

[Ir(cod)(PMePh₂)₂]PF₆ (e.g., 8.5 mg, 0.01 mmol, 1 mol%)

-

Allyl phenyl ether (e.g., 134 mg, 1.0 mmol)

-

Anhydrous, degassed tetrahydrofuran (THF) (5 mL)

-

Hydrogen gas (balloon or cylinder with regulator)

-

Schlenk flask with a magnetic stir bar

Procedure:

-

Inert Atmosphere: Assemble the Schlenk flask, and thoroughly dry it under vacuum with gentle heating. Backfill with argon or nitrogen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the [Ir(cod)(PMePh₂)₂]PF₆ to the Schlenk flask.

-

Solvent and Substrate Addition: Add the anhydrous, degassed THF (5 mL) via syringe, followed by the allyl phenyl ether (1.0 mmol).

-

Catalyst Activation: Purge the flask with hydrogen gas by bubbling H₂ through the solution for 5-10 minutes at room temperature. The solution should change color, indicating the formation of the active catalyst.

-

Reaction: After the activation period, stop the hydrogen flow and maintain a positive pressure of inert gas (or a hydrogen atmosphere, depending on the desired reaction). Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired trans-propenyl ether.

General Protocol for the Hydrogenation of a Hindered Alkene

This protocol is a general guideline based on the known reactivity of Crabtree-type catalysts.

Materials:

-

[Ir(cod)(PMePh₂)₂]PF₆ (e.g., 4.2 mg, 0.005 mmol, 0.5 mol%)

-

Hindered alkene (e.g., 1,2-dimethylcyclohexene, 1.0 mmol)

-

Anhydrous, degassed dichloromethane (DCM) or THF (5 mL)

-

Hydrogen gas (high-pressure autoclave or balloon)

-

Reaction vessel suitable for hydrogenation (e.g., high-pressure autoclave or thick-walled flask)

Procedure:

-

Inert Atmosphere and Catalyst Addition: In a glovebox or under a stream of inert gas, add the [Ir(cod)(PMePh₂)₂]PF₆ to the reaction vessel.

-

Solvent and Substrate Addition: Add the anhydrous, degassed solvent (5 mL) and the alkene substrate (1.0 mmol).

-

Hydrogenation: Seal the reaction vessel, and purge it several times with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 bar, depending on the substrate's reactivity).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating as required.

-

Monitoring: The reaction can be monitored by GC analysis of aliquots taken at intervals (ensure proper depressurization and re-pressurization procedures).

-

Workup: Once the reaction is complete, carefully vent the hydrogen pressure. The solvent can be removed under reduced pressure, and the resulting alkane can be purified if necessary.

Conclusion: A Field-Proven Catalyst for Demanding Transformations